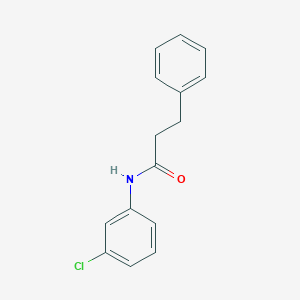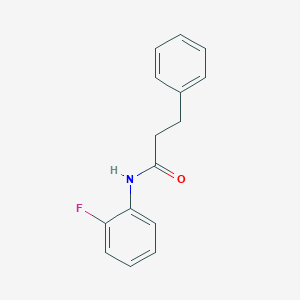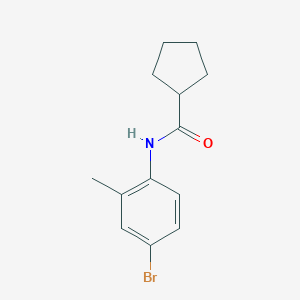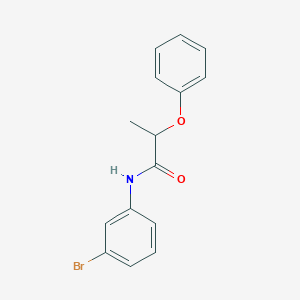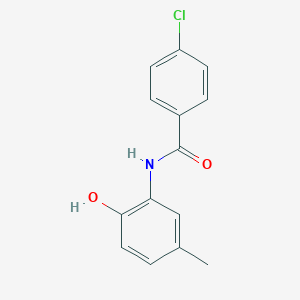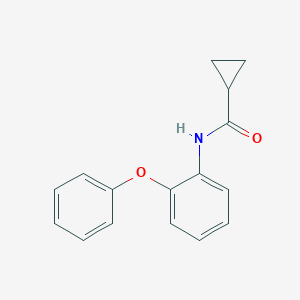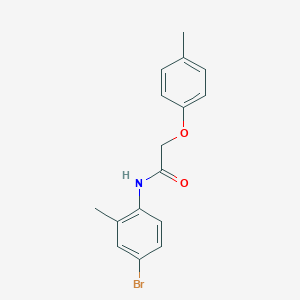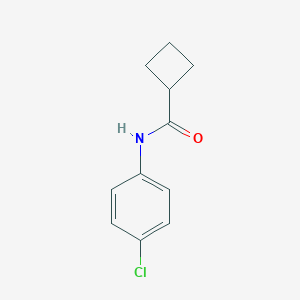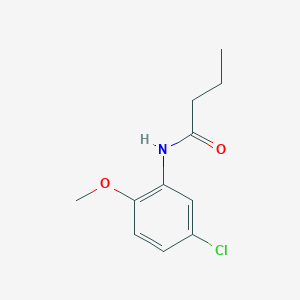
N-(5-chloro-2-methoxyphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)butanamide, also known as Bupropion, is a medication that is commonly used to treat depression, seasonal affective disorder, and smoking cessation. It is a chemical compound that belongs to the class of aminoketones. Bupropion is a non-tricyclic antidepressant that acts as a dopamine-norepinephrine reuptake inhibitor.
作用机制
N-(5-chloro-2-methoxyphenyl)butanamide works by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which in turn improves mood and reduces cravings. N-(5-chloro-2-methoxyphenyl)butanamide also acts as an antagonist at nicotinic acetylcholine receptors, which further reduces the rewarding effects of nicotine.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)butanamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain. It also decreases the levels of the stress hormone cortisol. N-(5-chloro-2-methoxyphenyl)butanamide has been found to have a low potential for abuse and dependence, making it a safer alternative to other antidepressants.
实验室实验的优点和局限性
N-(5-chloro-2-methoxyphenyl)butanamide has several advantages in lab experiments. It has a well-established mechanism of action and has been extensively studied for its antidepressant and smoking cessation properties. N-(5-chloro-2-methoxyphenyl)butanamide has also been found to have a low potential for abuse and dependence, making it a safer alternative to other antidepressants. However, there are some limitations to using bupropion in lab experiments. It has been found to have a narrow therapeutic window, which means that the dose needs to be carefully monitored. In addition, bupropion has been found to interact with other medications, which can lead to adverse effects.
未来方向
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)butanamide. One area of research is to explore the potential of bupropion in treating other psychiatric conditions, such as anxiety disorders and bipolar disorder. Another area of research is to investigate the long-term effects of bupropion use, especially in patients who take the medication for extended periods of time. Finally, there is a need for more research on the potential interactions between bupropion and other medications.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)butanamide, also known as bupropion, is a medication that is commonly used to treat depression, seasonal affective disorder, and smoking cessation. It works by inhibiting the reuptake of dopamine and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. N-(5-chloro-2-methoxyphenyl)butanamide has several advantages in lab experiments, but there are also some limitations to using it. There are several future directions for the research on bupropion, which include exploring its potential in treating other psychiatric conditions and investigating its long-term effects.
合成方法
The synthesis of N-(5-chloro-2-methoxyphenyl)butanamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxypropene in the presence of sodium methoxide. The nitro group is then reduced to an amine using hydrogen gas and a palladium-carbon catalyst. The final step involves the reaction of the amine with butyric anhydride to form the desired product.
科学研究应用
N-(5-chloro-2-methoxyphenyl)butanamide has been extensively studied for its antidepressant and smoking cessation properties. It has been found to be effective in treating depression, especially in patients who do not respond to other antidepressants. In addition, bupropion has been shown to be effective in helping people quit smoking. It has been found to reduce withdrawal symptoms and cravings associated with nicotine addiction.
属性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methoxyphenyl)butanamide |
InChI |
InChI=1S/C11H14ClNO2/c1-3-4-11(14)13-9-7-8(12)5-6-10(9)15-2/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI 键 |
SXWNNASWHBURSL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=CC(=C1)Cl)OC |
规范 SMILES |
CCCC(=O)NC1=C(C=CC(=C1)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



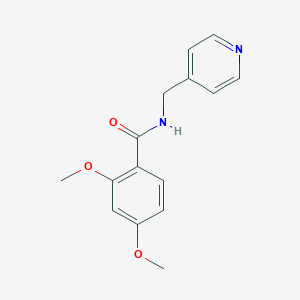

![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291348.png)
